N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide hydrochloride
Description
This compound is a piperazine-based acetamide derivative featuring a 4-methoxyphenylsulfonyl group on the piperazine ring and a p-tolyloxy substituent on the acetamide moiety. The hydrochloride salt enhances its solubility and stability.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-(4-methylphenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-3-5-20(6-4-18)30-17-22(26)23-11-12-24-13-15-25(16-14-24)31(27,28)21-9-7-19(29-2)8-10-21;/h3-10H,11-17H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUVHUXHOLUROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Methoxyphenyl and p-tolyloxy groups : These substituents contribute to the compound's lipophilicity and receptor binding properties.
- Sulfonamide linkage : Implicated in biological activity through enzyme inhibition.
The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor , particularly against acetylcholinesterase. Studies indicate that it could be effective in treating conditions associated with cholinergic dysfunction. The inhibition constant (IC50) values reported for similar compounds suggest a promising profile for this derivative .
Anticancer Properties
Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The presence of the methoxyphenyl group enhances interaction with specific molecular targets involved in cancer progression. For example, studies have indicated that similar piperazine derivatives can inhibit cell proliferation in breast and prostate cancer models, suggesting a potential application in oncology .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies on related sulfonamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Research Findings and Case Studies
A review of current literature reveals several studies focused on the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing sulfonamide groups, like N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide hydrochloride, exhibit significant anticancer properties. Studies have demonstrated that derivatives of sulfonamides can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This compound may function through multiple pathways, including the inhibition of specific enzymes involved in tumor growth and proliferation .
Neurological Disorders
The piperazine moiety in this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Piperazine derivatives have been shown to interact with serotonin receptors, which are crucial in mood regulation. Preliminary studies suggest that the compound may exhibit anxiolytic effects, warranting further investigation into its neuropharmacological properties .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Research has indicated that compounds similar to this compound possess antibacterial properties against a range of pathogens. This makes it a candidate for further development as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The initial step includes the reaction of piperazine with a suitable sulfonyl chloride to form the sulfonamide derivative.
- Alkylation : The resulting sulfonamide is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
- Acetamide Formation : Finally, acetic acid or its derivatives are reacted to form the acetamide structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various piperazine derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that compounds with similar structural features to this compound exhibited promising anticancer activity, leading to further exploration of their mechanisms .
Case Study 2: Neuropharmacological Assessment
Another study focused on evaluating the neuropharmacological effects of piperazine derivatives on animal models of anxiety. The results suggested that these compounds could significantly reduce anxiety-like behaviors, indicating potential therapeutic applications for treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural elements are:
- Piperazine core : Modified with a 4-methoxyphenylsulfonyl group.
- Acetamide side chain : Substituted with a p-tolyloxy group.
- Hydrochloride counterion : Improves aqueous solubility.
Table 1: Structural and Physicochemical Comparison
Key Differences in Functional Groups and Bioactivity Implications
Analogs like Compound 13 () replace the sulfonyl group with a simple 4-methoxyphenyl, reducing polarity and possibly altering membrane permeability .
Acetamide Substituents :
- The p-tolyloxy group in the target compound introduces steric bulk and moderate hydrophobicity, contrasting with the 4-fluorophenyl in (enhanced electronegativity) or the diphenyl group in (increased lipophilicity).
- Thiazole-containing analogs (e.g., Compound 13 ) may exhibit enhanced MMP inhibition due to heterocyclic aromaticity .
Counterion Effects :
- Hydrochloride salts (target compound and ) improve solubility compared to free bases, critical for bioavailability.
Q & A
Basic: What are the key synthetic steps and critical reaction parameters for synthesizing this compound?
The synthesis involves multi-step reactions starting with piperazine derivatives and sulfonyl chlorides. Critical steps include:
- Sulfonylation : Reaction of 4-methoxyphenylsulfonyl chloride with piperazine to form the sulfonamide core .
- Alkylation : Coupling the sulfonylated piperazine with ethylenediamine derivatives under controlled basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide Formation : Introducing the p-tolyloxyacetamide moiety via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like HOBt/DCC .
- Hydrochloride Salt Formation : Final treatment with HCl in ethanol to improve solubility and stability .
Critical Parameters : Temperature (40–60°C for sulfonylation), solvent polarity (DMF for solubility), and reaction time (12–24 hours for complete conversion) .
Basic: Which functional groups in this compound are structurally significant for its biological activity?
Key functional groups include:
- Sulfonamide Group : Enhances binding to enzymes/receptors (e.g., carbonic anhydrase, serotonin receptors) via hydrogen bonding .
- Piperazine Ring : Modulates pharmacokinetics (e.g., blood-brain barrier penetration) and interacts with neurotransmitter systems .
- p-Tolyloxyacetamide : Provides hydrophobic interactions with target proteins, influencing selectivity .
These groups synergize to target neurological or metabolic pathways, as evidenced by molecular docking studies .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonamide linkage at N-1 of piperazine) and detects impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 562.2345) .
- HPLC-PDA : Quantifies purity (>95%) and monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced: How can researchers optimize synthesis yield while minimizing by-products?
- Design of Experiments (DOE) : Use factorial design to optimize molar ratios (e.g., 1.2:1 sulfonyl chloride:piperazine) and solvent systems (e.g., DMF vs. THF) .
- Catalyst Screening : Test alternatives to DCC (e.g., EDC/HCl) to reduce carbodiimide-related side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (from 24 hours to 2–4 hours) and improve yield by 15–20% .
Advanced: How can contradictions in binding affinity data across assay systems be resolved?
- Assay Validation : Compare radioligand binding (e.g., ³H-agonist displacement) vs. functional assays (e.g., cAMP accumulation) to confirm target engagement .
- Orthogonal Techniques : Use surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify assay-specific conformational changes (e.g., GPCR activation states) .
Advanced: What strategies are effective for identifying biological targets of this compound?
- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by LC-MS/MS identification .
- Kinome/GPCR Panels : Screen against 400+ kinases or 150+ GPCRs to prioritize targets (e.g., serotonin 5-HT₆ receptor inhibition) .
- CRISPR-Cas9 Knockout : Validate candidate targets by assessing loss of compound efficacy in gene-edited cell lines .
Advanced: How should stability studies be designed to assess degradation pathways?
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and varied pH (1–13) to identify labile sites (e.g., sulfonamide hydrolysis at pH < 2) .
- LC-MS/MS Analysis : Track degradation products (e.g., free piperazine or p-tolyloxyacetic acid) and propose pathways .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to model shelf-life and recommend storage conditions (e.g., desiccated, -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
